Dehydrogenative Coupling: Methyl-phenyl-silane Yields 88% Trisilane vs. Diphenylsilane's 72% Disilane
In Cp₂TiPh₂-catalyzed dehydrogenative coupling, diphenylsilane produces 1,1,2,2-tetraphenyldisilane in 72% yield. Under identical conditions, methyl-phenyl-silane yields a mixture of 1,2-dimethyl-1,2-diphenyldisilane (14%) and 1,2,3-trimethyl-1,2,3-triphenyltrisilane (32%). Notably, the addition of cyclooctene as a hydrogen acceptor drives methyl-phenyl-silane selectively toward the trisilane in 88% yield [1]. This stark divergence in product distribution—disilane for diphenylsilane versus trisilane for methyl-phenyl-silane—demonstrates that the methyl substituent redirects the reaction pathway.
| Evidence Dimension | Product yield and distribution in dehydrogenative coupling |
|---|---|
| Target Compound Data | 14% disilane + 32% trisilane; 88% trisilane with H₂ acceptor |
| Comparator Or Baseline | Diphenylsilane: 72% disilane |
| Quantified Difference | Diphenylsilane gives exclusively disilane (72%); methyl-phenyl-silane gives trisilane as major product (32% without acceptor, 88% with acceptor) |
| Conditions | Cp₂TiPh₂ catalyst, 70-90°C, cyclooctene as H₂ acceptor |
Why This Matters
Procurement of methyl-phenyl-silane is mandatory for synthesizing trisilane oligomers; diphenylsilane cannot achieve this product class.
- [1] Nakano, T.; Nagai, Y. ジフェニルチタノセンを触媒とするヒドロシラン類の脱水素縮合. CiNii Research. https://cir.nii.ac.jp/crid/1570572701817639296?lang=ja View Source
